4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate
Description
This compound (CAS: 769156-75-4; molecular formula: C₂₃H₁₈BrN₃O₅; molecular weight: 496.3 g/mol) is a Schiff base derivative featuring a bromophenyl ester core conjugated with a hydrazono-methyl group and substituted with a 4-methoxybenzoyl moiety. Its structure includes an (E)-configured hydrazone bridge connecting the 4-methoxyanilino-oxoacetyl group to the brominated phenyl ring.
Properties
CAS No. |
769148-67-6 |
|---|---|
Molecular Formula |
C24H20BrN3O6 |
Molecular Weight |
526.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H20BrN3O6/c1-32-19-8-3-15(4-9-19)24(31)34-21-12-5-17(25)13-16(21)14-26-28-23(30)22(29)27-18-6-10-20(33-2)11-7-18/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+ |
InChI Key |
BJHCYJMWBIMNEB-VULFUBBASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-methoxybenzaldehyde with 4-methoxyaniline in the presence of an oxidizing agent to form the corresponding Schiff base. This intermediate is then reacted with acetic anhydride and hydrazine hydrate to form the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazono linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles in a typical nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazono linkage and bromine atom play crucial roles in its reactivity and biological activity. It can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations
Substituent Effects on Molecular Weight: Replacement of the 4-methoxy group (target compound) with methyl groups () reduces molecular weight by ~30 g/mol due to the loss of oxygen atoms.
Electronic and Steric Influences: The 4-methoxy group in the target compound provides electron-donating effects, which may stabilize the hydrazone bridge and influence π-π stacking in crystallographic structures . Dichloroanilino substituents () introduce steric hindrance and electron-withdrawing effects, likely affecting ligand-metal coordination efficiency .
Hydrazone-containing Schiff bases (e.g., ) demonstrate metal-binding capabilities, hinting at applications in catalysis or bioimaging .
Research Findings and Data
Computational Insights
- Density Functional Theory (DFT) studies on analogous Schiff bases () reveal that electron-rich substituents (e.g., methoxy) lower HOMO-LUMO gaps, enhancing charge transfer properties .
- Hirshfeld surface analysis of similar bromophenyl esters () shows intermolecular interactions dominated by H-bonds (C–H···O) and halogen contacts (Br···π) .
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